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Abstract

This technical guide provides a comprehensive overview of the molecular structure and
conformation of DAPC, a term that can refer to both the phospholipid 1,2-diacyl-sn-glycero-3-
phosphocholine and the Dystrophin-Associated Protein Complex. Given the context of
molecular structure and conformation relevant to drug development, this guide will primarily
focus on the phospholipid class, with a specific emphasis on 1,2-Diarachidoyl-sn-glycero-3-
phosphocholine as a representative molecule. A concise summary of the Dystrophin-
Associated Protein Complex is also provided to address the ambiguity of the acronym. This
document delves into the structural details, conformational dynamics, and experimental
methodologies used to characterize these molecules, presenting quantitative data in structured
tables and visualizing complex processes with diagrams.

Introduction: The Ambiguity of "DAPC"

The acronym "DAPC" can refer to two distinct molecular entities in biomedical research:

e 1,2-diacyl-sn-glycero-3-phosphocholine (DAPC): A class of phospholipids that are
fundamental components of cell membranes and are widely used in drug delivery systems,
such as liposomes.[1][2][3] The specific acyl chains can vary, leading to different physical
and chemical properties. A notable example is 1,2-Diarachidoyl-sn-glycero-3-
phosphocholine, which contains two saturated 20-carbon arachidic acid chains.[1]
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» Dystrophin-Associated Protein Complex (DAPC): A large, multi-protein complex that
connects the cytoskeleton of a muscle fiber to the surrounding extracellular matrix.[4][5] Its
primary role is to maintain the structural integrity of muscle cells.[6][7]

This guide will focus on the phospholipid DAPC due to its direct relevance to molecular-level
structural and conformational analysis in drug formulation and membrane studies.

Molecular Structure of 1,2-Diarachidoyl-sn-glycero-
3-phosphocholine

1,2-Diarachidoyl-sn-glycero-3-phosphocholine is a phospholipid with the chemical formula
C48H96NO8P.[1][8] Its molecular weight is approximately 846.3 g/mol .[1] The structure
consists of a glycerol backbone, two arachidic acid chains esterified at the sn-1 and sn-2
positions, and a phosphocholine head group at the sn-3 position.[1]

Key Structural Features

o Glycerol Backbone: A three-carbon molecule that forms the central scaffold of the lipid.

e Acyl Chains: Two long, saturated hydrocarbon chains (20 carbons each) that are nonpolar
and hydrophobic.[1]

e Phosphocholine Head Group: A polar, hydrophilic group composed of a phosphate group
and a choline molecule. This group is zwitterionic, containing both a negative charge on the
phosphate and a positive charge on the quaternary amine of choline.

Quantitative Structural Data

The precise bond lengths, bond angles, and dihedral angles of DAPC can be determined
through X-ray crystallography and computational modeling. While a complete crystallographic
dataset for a single DAPC molecule is not readily available in the public domain, the following
table presents typical values for the key chemical bonds found in phosphatidylcholines, derived
from crystallographic studies of related lipids and computational models.
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Bond Type Atom 1 Atom 2 Typical Bond
Length (A)

Carbonyl C @) ~1.23

Ester C-O C O ~1.34

Ester O-C O Cc ~1.45

C-C (acyl chain) C C ~1.54

C-H (acyl chain) C H ~1.09

P-O (phosphate) P @) ~1.60

P=0 (phosphate) P @] ~1.48

C-N (choline) C N ~1.50

Angle Type Atom 1 Atom 2 Atom 3 Typical Bond

Angle (°)

Ester O C O ~123

Ester C 0] C ~117

Acyl Chain C C C ~109.5

Phosphate O P o ~109.5

Conformation of DAPC

The conformation of DAPC is highly dependent on its environment, particularly whether it is in
solution or part of a lipid bilayer. The rotational freedom around the various single bonds in the
glycerol backbone, acyl chains, and head group allows for a multitude of possible
conformations.

Acyl Chain Conformation

In the crystalline or gel state, the saturated acyl chains of DAPC are typically in an all-trans
conformation, which allows for tight packing of the lipid molecules. In the liquid-crystalline state,
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which is more physiologically relevant, the acyl chains exhibit greater conformational freedom,
with the introduction of gauche conformations leading to a more disordered and fluid
membrane.

Head Group Conformation

The conformation of the phosphocholine head group is critical for its interactions with water,
ions, and other molecules. The orientation of the P-N vector (from the phosphorus atom to the
nitrogen atom of choline) relative to the bilayer normal is a key parameter. In hydrated lipid
bilayers, this vector is typically oriented nearly parallel to the plane of the membrane.

Conformational Dynamics in Lipid Bilayers

Molecular dynamics simulations and experimental techniques have revealed that DAPC and
similar phospholipids exist in multiple conformational states within a lipid bilayer. These can be
broadly categorized based on the ordering and splaying of the acyl tails. The presence of other
molecules, such as cholesterol, can significantly influence the conformational landscape of
DAPC in a membrane.

Experimental Protocols for DAPC Characterization
Lipid Extraction and Purification

A common method for extracting lipids from biological samples is the Bligh and Dyer method,
which uses a chloroform and methanol mixture to separate lipids from other cellular
components.[9]

Protocol:

Homogenize the biological sample in a mixture of chloroform and methanol (1:2 v/v).

Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of
2:2:1.8.

Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the
lipids.

Collect the lower phase and dry it under a stream of nitrogen.
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e The extracted lipids can be further purified using techniques like thin-layer chromatography
(TLC) or high-performance liquid chromatography (HPLC).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and conformation of
lipids in solution and in bilayers.[11][12][13] *H and 3P NMR are particularly informative for
studying the head group conformation, while 2H NMR of deuterated lipids provides detailed
information about the order and dynamics of the acyl chains.

Protocol for tH NMR of DAPC:
» Dissolve the purified DAPC in a suitable deuterated solvent (e.g., CDCI3).
e Acquire the *H NMR spectrum on a high-field NMR spectrometer.

e Analyze the chemical shifts and coupling constants of the protons in the glycerol backbone
and head group to determine their relative orientations.[12]

X-ray Diffraction

X-ray diffraction of lipid bilayers provides information about the overall structure of the
membrane, including its thickness and the packing of the lipid molecules.[14][15] For DAPC, X-
ray diffraction has been used to study the structure of multilamellar vesicles and the formation
of lipid domains.[16][17]

Protocol for X-ray Diffraction of DAPC Multilamellar Vesicles:

o Hydrate a thin film of DAPC to form multilamellar vesicles.

Mount the sample in a temperature-controlled cell.

Expose the sample to a collimated X-ray beam.

Collect the diffraction pattern on a 2D detector.

Analyze the positions and intensities of the Bragg peaks to determine the lamellar repeat
distance and the electron density profile of the bilayer.[17]
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Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the conformational dynamics of DAPC in a lipid
bilayer.[18][19][20]

Workflow for MD Simulation of a DAPC Bilayer:

Construct an initial model of the DAPC bilayer, including water molecules and ions.

e Select a force field (e.g., CHARMM, GROMOS) that accurately describes the interactions
between the atoms.[20]

e Perform an energy minimization of the system to remove any steric clashes.
o Equilibrate the system at the desired temperature and pressure.

e Run a production simulation for a sufficient length of time to sample the conformational
space of the lipid.

e Analyze the trajectory to calculate structural and dynamic properties, such as area per lipid,
bilayer thickness, and order parameters.[19]

Visualizations
Experimental Workflow for Lipid Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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